(2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C14H16FNO6 and its molecular weight is 313.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-Fluoro-3-indolyl-b-D-galactopyranoside is the enzyme beta-galactosidase . Beta-galactosidase is a hydrolase enzyme that catalyzes the hydrolysis of beta-galactosides into monosaccharides .
Mode of Action
6-Fluoro-3-indolyl-b-D-galactopyranoside acts as a substrate for beta-galactosidase . When this substrate is hydrolyzed by beta-galactosidase, it produces a fluorescent blue product . This interaction allows for the detection and quantification of beta-galactosidase activity .
Biochemical Pathways
The hydrolysis of 6-Fluoro-3-indolyl-b-D-galactopyranoside by beta-galactosidase is part of the larger galactose metabolism pathway . The downstream effects of this pathway include the production of glucose, which can be used in various cellular processes for energy .
Result of Action
The hydrolysis of 6-Fluoro-3-indolyl-b-D-galactopyranoside by beta-galactosidase results in the production of a fluorescent blue product . This allows for the easy detection and measurement of beta-galactosidase activity, which can be useful in various research and diagnostic applications .
Action Environment
The action, efficacy, and stability of 6-Fluoro-3-indolyl-b-D-galactopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other substances that may interact with the compound or the enzyme, and the specific conditions under which the compound is stored .
Biochemical Analysis
Biochemical Properties
6-Fluoro-3-indolyl-b-D-galactopyranoside plays a significant role in biochemical reactions, particularly in the detection of beta-galactosidase activity . When hydrolyzed by beta-galactosidase, 6-Fluoro-3-indolyl-b-D-galactopyranoside produces a blue-green precipitate . This color change allows for easy identification of colonies that express the enzyme .
Cellular Effects
The effects of 6-Fluoro-3-indolyl-b-D-galactopyranoside on cells are primarily related to its role as a substrate for beta-galactosidase . The hydrolysis of this compound by beta-galactosidase can be used as an indicator of the enzyme’s activity within the cell . This can provide valuable information about cellular processes such as gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-3-indolyl-b-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase . This reaction results in the production of a blue-green precipitate, which can be visually detected . This makes 6-Fluoro-3-indolyl-b-D-galactopyranoside a useful tool for studying the activity of beta-galactosidase at the molecular level .
Metabolic Pathways
6-Fluoro-3-indolyl-b-D-galactopyranoside is involved in the metabolic pathway of beta-galactosidase . The compound serves as a substrate for this enzyme, and its hydrolysis results in a color change that can be used to monitor the enzyme’s activity .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(6-fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOOACBEXDNIAY-MBJXGIAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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